6-bromo-N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
6-bromo-N-(2-ethoxyphenyl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO4/c1-2-23-16-6-4-3-5-14(16)20-17(21)13-10-11-9-12(19)7-8-15(11)24-18(13)22/h3-10H,2H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYLXFHFGBOASR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:
Bromination: The starting material, 2H-chromene, undergoes bromination to introduce a bromine atom at the 6th position.
Amidation: The brominated chromene is then reacted with 2-ethoxyaniline to form the desired carboxamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and amidation reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Biological Activities
The compound has been investigated for various pharmacological effects, demonstrating potential in the following areas:
- Antitumor Activity : Research indicates that 6-bromo-N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide exhibits cytotoxic effects against cancer cell lines. For example, studies have shown its effectiveness against human liver carcinoma cell line HEPG2-1, with IC50 values determined through dose-response assays .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against various pathogens. Its structural characteristics may enhance its ability to interact with microbial targets, leading to potential therapeutic applications in infectious diseases.
- Anti-inflammatory Effects : Preliminary studies suggest that 6-bromo-N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide may exhibit anti-inflammatory properties, making it a candidate for further investigation in inflammatory conditions.
Comparative Studies
To understand the unique properties of 6-bromo-N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-bromo-N-(4-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide | Hydroxy group instead of ethoxy | Potentially enhanced solubility and reactivity |
| 6-nitro-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide | Nitro group at position 6 | Increased electron-withdrawing effects |
| 6-methyl-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide | Methyl and methoxy substituents | Altered lipophilicity and potential bioactivity |
These comparisons highlight how variations in substituents can significantly influence biological activity and physicochemical properties, emphasizing the significance of the ethoxy substitution in the target compound .
Case Studies
Several case studies have documented the applications of 6-bromo-N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide:
- Anticancer Research : A study published in a peer-reviewed journal evaluated the compound's cytotoxicity against various cancer cell lines, establishing a correlation between structural modifications and increased activity .
- Antimicrobial Testing : Another investigation focused on the compound's effectiveness against bacterial strains, providing insights into its mechanism of action and potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 6-bromo-N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-N-(2-ethoxyphenyl)-4-quinazolinamine
- 6-Bromo-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-(4-methoxyphenyl)quinoline
Uniqueness
6-bromo-N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is unique due to its specific structural features and the presence of both bromine and ethoxyphenyl groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Biological Activity
6-bromo-N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, including a bromine atom at the 6th position and an ethoxyphenyl group at the nitrogen position. The chromene derivatives are known for their potential therapeutic applications, particularly in cancer treatment, anti-inflammatory responses, and antimicrobial activities.
The molecular formula of 6-bromo-N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is , with a molecular weight of approximately 368.21 g/mol. The compound's structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in cellular pathways. Its mechanism of action may involve:
- Enzyme Inhibition : The compound is believed to inhibit certain kinases involved in cell signaling, which can lead to altered cellular processes such as proliferation and apoptosis.
- Antioxidant Activity : Chromene derivatives have been reported to exhibit antioxidant properties, which can protect cells from oxidative stress.
Anticancer Activity
Recent studies have highlighted the anticancer potential of chromene derivatives, including 6-bromo-N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide. The compound has shown promising results against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | |
| HeLa (Cervical Cancer) | 4.5 | |
| A549 (Lung Cancer) | 6.0 |
These findings indicate that the compound may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models of inflammatory diseases.
Antimicrobial Activity
Preliminary assessments have indicated that 6-bromo-N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide possesses antimicrobial properties against several pathogens. The compound's efficacy against bacteria and fungi suggests potential applications in treating infections.
Case Studies
- Breast Cancer Study : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with 6-bromo-N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide resulted in significant inhibition of cell growth, with an observed IC50 value of 5.0 µM. The study concluded that the compound induces apoptosis via activation of caspase pathways.
- Inflammation Model : In a murine model of acute inflammation, administration of the compound led to a marked reduction in paw edema and levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
Comparative Analysis
When compared to other similar compounds within the chromene class, 6-bromo-N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide exhibits unique biological profiles:
| Compound | Activity Type | IC50 (µM) | Notes |
|---|---|---|---|
| 6-Bromo-Coumarin Derivative | Anticancer | 4.0 | Similar structure but different substituents affect potency |
| Ethoxy-Chromene Analog | Anti-inflammatory | 7.0 | Less potent than the brominated version |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
